Ethyl 6-fluoro-1H-indazole-3-carboxylate

Beschreibung

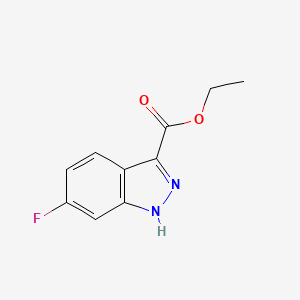

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 6-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZNGUIYZAUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657880 | |

| Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-30-1 | |

| Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis from 5-Fluoro-1H-indazole-3-carboxylic Acid

Esterification : The carboxylic acid group in 5-fluoro-1H-indazole-3-carboxylic acid can be converted into an ethyl ester using carbonyldiimidazole (CDI) as a coupling agent. The reaction is typically carried out in tetrahydrofuran (THF) followed by refluxing with ethanol.

Purification : The crude product is purified by flash chromatography using heptane/ethyl acetate or dichloromethane/diethyl ether as eluents.

Alternative Synthetic Routes

Cyclization Reactions : Similar to other indazole derivatives, the synthesis can involve cyclization reactions using appropriate precursors, such as fluorinated benzohydrazides, followed by esterification.

Halogenation and Esterification : The compound can also be synthesized by halogenation at the 6-position of an indazole precursor, followed by esterification with ethanol.

Reaction Conditions and Yield

The yield and purity of this compound can vary based on the specific reaction conditions and purification methods used. Here are some general conditions and yields:

| Reaction Conditions | Yield | Purification Method |

|---|---|---|

| CDI in THF, reflux with EtOH | 49.3% | Flash chromatography |

| H2SO4 in EtOH, 80°C, 24h | 86% | Organic layer separation |

Analytical Techniques for Confirmation

To confirm the structure and purity of this compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the positions of substituents and the molecular structure.

- Mass Spectrometry (MS) : Verifies the molecular weight and formula.

- X-ray Crystallography : Provides detailed information about the crystal structure and molecular packing.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 6-fluoro-1H-indazole-3-carboxylic acid.

Reduction: Formation of 6-fluoro-1H-indazole-3-methanol.

Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-fluoro-1H-indazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Biological Studies: The compound is used in studies to understand the biological activity of fluorinated indazole derivatives.

Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of ethyl 6-fluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The indazole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations: Fluorine vs. Trifluoromethyl

Ethyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate (CAS 877773-17-6) shares a high structural similarity (0.97) with the target compound . Key differences include:

- Substituent : The trifluoromethyl (-CF₃) group at the 6-position instead of fluorine (-F).

- Molecular weight : Increased to 225.17 g/mol due to the heavier CF₃ group.

- Electronic effects : The electron-withdrawing CF₃ group may reduce nucleophilic aromatic substitution reactivity compared to the less electronegative F substituent.

Ester Group Variations: Ethyl vs. Methyl

Methyl 6-fluoro-1H-indazole-3-carboxylate (CAS 885279-26-5) differs in the ester group (methyl vs. ethyl):

Fluorine Position and Number: Mono- vs. Difluoro Derivatives

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-04-9) has two fluorine atoms at positions 5 and 6:

Methyl-Substituted Analogs

Compounds like Ethyl 5-methyl-1H-indazole-3-carboxylate (CAS 1908-01-6) and Methyl 6-methyl-1H-indazole-3-carboxylate (CAS 858227-11-9) exhibit lower structural similarity (0.86–0.88) :

- Applications : Methyl-substituted indazoles are often explored for kinase inhibition but may lack the metabolic advantages of fluorinated derivatives.

Key Data Table: Comparative Analysis

Biologische Aktivität

Ethyl 6-fluoro-1H-indazole-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities, particularly in the field of oncology. This article synthesizes recent findings on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Recent studies have highlighted the antitumor properties of this compound. The compound has been shown to induce apoptosis in cancer cell lines, such as K562, through modulation of key apoptotic proteins. Specifically, it decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), leading to enhanced apoptosis rates in a dose-dependent manner .

Key Findings:

- IC50 Values : The compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong cytotoxicity. In contrast, it showed a much higher IC50 of 33.2 µM against normal HEK-293 cells, suggesting selectivity for cancer cells .

- Cell Cycle Arrest : Treatment with the compound resulted in an increased proportion of cells in the G0/G1 phase and a decrease in S phase cells, indicating that it effectively disrupts the cell cycle progression .

Structure-Activity Relationships (SAR)

The presence of fluorine in the this compound structure is crucial for its biological activity. Studies have demonstrated that fluorine substitution enhances the lipophilicity and permeability of the molecule, which may facilitate better interaction with target proteins involved in tumor growth and survival .

Comparative Analysis

| Compound | IC50 (µM) | Target Cell Line | Selectivity Index |

|---|---|---|---|

| This compound | 5.15 | K562 | 6.45 |

| 5-Fluorouracil | 50 | K562 | 0.14 |

Study 1: Antitumor Activity

In a study assessing various indazole derivatives, this compound was identified as one of the most promising compounds with significant antitumor activity. It was noted for its ability to induce apoptosis and arrest the cell cycle in K562 cells effectively .

Study 2: Pharmacological Evaluation

A pharmacological evaluation indicated that this compound not only inhibited tumor growth but also exhibited low toxicity towards normal cells, making it a candidate for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 6-fluoro-1H-indazole-3-carboxylate, and how does fluorination impact reaction efficiency?

- Methodology : Synthesis typically involves three key steps:

Indazole Core Formation : Cyclization of o-nitrostyrenes via reductive C(sp²)–H amination using aqueous titanium(III) chloride at ambient temperature .

Fluorination : Selective fluorination at the 6-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the carboxylate ester group .

- Fluorination Impact : Fluorine enhances electron-withdrawing effects, stabilizing intermediates and improving reaction yields. However, competing side reactions (e.g., di-fluorination) require precise stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and F NMR confirm substituent positions and fluorine incorporation .

- HPLC/MS : Quantifies purity (>98%) and detects trace impurities (e.g., de-esterified byproducts) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound while minimizing di-fluorinated byproducts?

- Key Parameters :

- Temperature : Lower temperatures (0–25°C) reduce di-fluorination rates during fluorination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility but may require inert atmospheres to prevent hydrolysis .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in esterification steps .

- Data-Driven Optimization : Design of Experiments (DoE) models can balance competing factors (e.g., time, cost, yield) .

Q. How do structural analogs (e.g., 5,6-difluoro or chloro-substituted indazoles) compare in biological activity, and what mechanisms explain observed discrepancies?

- Comparative Analysis :

- Fluorine vs. Chlorine : 6-Fluoro derivatives exhibit higher metabolic stability than chloro analogs due to reduced susceptibility to oxidative degradation .

- Positional Effects : 5,6-Difluoro analogs show enhanced kinase inhibition but reduced solubility, requiring formulation adjustments .

Q. How should researchers address contradictory data in cytotoxicity assays involving this compound derivatives?

- Troubleshooting Steps :

Assay Validation : Confirm cell line viability (e.g., MTT vs. ATP-based assays) and exclude solvent interference (e.g., DMSO controls) .

Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .

Target Profiling : Kinase inhibition panels (e.g., Eurofins KinaseProfiler) clarify selectivity and rule out false positives .

Methodological Challenges and Solutions

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Techniques :

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates ester derivatives from polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals but may require iterative cycles for di-fluorinated contaminants .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Tools :

- DFT Calculations : Model transition states to predict regioselectivity in substitution reactions (e.g., SNAr at the 6-fluoro position) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- Validation : Cross-reference computational predictions with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.